molecular formula C30H46O4 B234596 (2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid CAS No. 159359-63-4

(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

Cat. No.: B234596
CAS No.: 159359-63-4
M. Wt: 470.7 g/mol
InChI Key: WOKFCRPNGIVPEZ-RYBKRTJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is a natural product found in Dillenia papuana with data available.

Scientific Research Applications

Antiproliferative Effects in Cancer Cells

Ursolic acid derivatives, including the compound , have demonstrated significant antiproliferative effects in various cancer cell lines. Specifically, they act by arresting the cell cycle and inducing apoptosis. The most potent of these compounds showed effectiveness in pancreatic, breast, prostate, hepatocellular, and lung cancer cell lines (Leal et al., 2012).

Anti-Inflammatory Activities

Esculentoside B, a compound similar in structure to the one , has shown potential in inhibiting inflammatory responses. It acts by inactivating key pathways involved in inflammation, suggesting its potential as an anti-inflammatory agent (Abekura et al., 2019).

Potential Antiallergic Properties

Compounds closely related to the specified chemical structure have been studied for their potential antiallergic properties. These studies involve the synthesis and transformation of specific carboxylic acid esters, indicating a possible role in allergy treatment (Görlitzer & Kramer, 2000).

Biosynthesis of 1-Alkenes in Plants

Research into the biosynthesis of 1-alkenes in plants has involved compounds with similar structures. These studies provide insights into the mechanisms plants use to produce certain natural products (Görgen & Boland, 1989).

Synthesis of Functionalised Hydrofluorene Derivatives

Studies on the synthesis of hydrofluorene derivatives involve compounds with structures akin to the one . These investigations are significant for the development of novel organic compounds with potential applications in various fields of chemistry (Saha et al., 1987).

Microbiologically Produced Carboxylic Acids in Organic Synthesis

Research has been conducted on the use of microbiologically produced carboxylic acids, similar in structure, as building blocks in organic synthesis. These acids serve as educts for the synthesis of various compounds, indicating their importance in green chemistry (Aurich et al., 2012).

Synthesis of Macrolide Pheromones in Grain Beetles

The synthesis of hydroxy acids, which are precursors to macrolide pheromones in grain beetles, involves compounds with structural similarities. This research has implications for understanding insect communication and behavior (Oehlschlager et al., 1986).

Properties

CAS No.

159359-63-4

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19,21-23,32H,9-17H2,1-7H3,(H,33,34)/t19-,21?,22-,23+,26-,27-,28+,29-,30-/m1/s1

InChI Key

WOKFCRPNGIVPEZ-RYBKRTJCSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)(C)C(=O)O

SMILES

CC1(C2CCC3(C(C2(CC(=O)C1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CC(=O)C1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Synonyms

2-oxo-3-hydroxyolean-12-en-30-oic acid
3-hydroxy-2-oxoolean-12-en-30-oic acid
dillenic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 2
(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 3
(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 4
(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 5
(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 6
(2R,4aS,6aR,6aS,6bR,10R,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

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